Cyclobutyl 4-methylphenyl ketone
Overview
Description
Cyclobutyl 4-methylphenyl ketone is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a ketone featuring a cyclobutyl group attached to a 4-methylphenyl group. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl 4-methylphenyl ketone can be synthesized through various methods. One common approach involves the intermolecular [4 + 2] cycloaddition reactions. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ketone synthesis, such as the use of acid chlorides or nitriles, can be applied .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 4-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ketone to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or other functionalized products.
Scientific Research Applications
Cyclobutyl 4-methylphenyl ketone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for Cyclobutyl 4-methylphenyl ketone involves a sequential C−H/C−C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. This process highlights the compound’s ability to undergo transformation under specific conditions, leading to complex cyclic structures.
Comparison with Similar Compounds
- Cyclohexyl 4-methylphenyl ketone
- Cyclopropyl 4-methylphenyl ketone
- Cyclopentyl 4-methylphenyl ketone
Comparison: Cyclobutyl 4-methylphenyl ketone is unique due to its four-membered cyclobutyl ring, which imparts distinct electronic and steric properties compared to its cyclohexyl, cyclopropyl, and cyclopentyl analogs. The cyclobutyl group exhibits minimal stabilization of adjacent carbanion centers, unlike the cyclopropyl group. This characteristic makes this compound particularly useful in specific synthetic applications where such electronic effects are desired.
Biological Activity
Cyclobutyl 4-methylphenyl ketone (CBMPK) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and applications of CBMPK, drawing from various studies and research findings.
CBMPK exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interaction : CBMPK interacts with various enzymes, potentially modulating their activity. This interaction can lead to either inhibition or activation of enzymatic pathways, affecting cellular processes such as metabolism and signaling.
- Stability and Degradation : The compound's stability under different conditions influences its long-term effects on cellular function. Degradation products may exhibit distinct biochemical properties, which can impact biological outcomes.
The mechanisms through which CBMPK exerts its biological effects are multifaceted:
- Binding Interactions : CBMPK's ability to bind to specific molecular targets, including enzymes and receptors, plays a crucial role in its biological activity. This binding can lead to alterations in enzyme kinetics and receptor signaling pathways .
- Dosage Effects : Research indicates that the effects of CBMPK vary with dosage. Low concentrations may have minimal effects, while higher concentrations can significantly influence cellular signaling pathways and gene expression.
Antimicrobial Properties
CBMPK has been investigated for its potential antimicrobial activity. Studies have shown that certain derivatives of cyclobutyl ketones exhibit inhibitory effects against pathogenic bacteria, including Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibiotics .
Anticancer Activity
Recent research highlights the anticancer potential of compounds related to CBMPK. Preliminary studies indicate that some derivatives demonstrate significant cytotoxicity against various human cancer cell lines, suggesting a potential role in cancer therapy .
Study Focus | Findings |
---|---|
Antimicrobial | Inhibition of Mycobacterium tuberculosis growth |
Anticancer | Significant cytotoxicity against cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by Sittiwong et al. demonstrated that cyclobutene derivatives exhibited antimicrobial properties against Mycobacterium tuberculosis. The study involved synthesizing various cyclobutene analogs and testing their efficacy in vitro, revealing promising results that warrant further exploration in vivo .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of cyclobutyl ketones, where compounds were tested against different cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as lead compounds for drug development .
5. Future Directions
The ongoing research into CBMPK suggests several future directions:
- Therapeutic Development : Continued exploration of CBMPK's structure-activity relationship (SAR) could lead to the development of novel therapeutic agents targeting bacterial infections and cancer.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying CBMPK's biological activities will enhance understanding and facilitate the design of more effective compounds.
Properties
IUPAC Name |
cyclobutyl-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFDVNBWUEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311780 | |
Record name | Cyclobutyl(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-39-5 | |
Record name | 53342-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutyl(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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